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molecular formula C11H14O5S B1314657 Ethyl 2-(p-Toluenesulfonyloxy)acetate CAS No. 39794-75-7

Ethyl 2-(p-Toluenesulfonyloxy)acetate

Cat. No. B1314657
M. Wt: 258.29 g/mol
InChI Key: CVNRARCXNKDWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960434B2

Procedure details

A solution of ethyl glycolate (500 mg, 4.8 mmol) and tosyl chloride (915 mg, 4.8 mmol) in anhydrous diethyl ether (2 ml) at 0° C. was treated dropwise with triethylamine (1.34 ml, 9.6 mmol). The temperature was maintained at 0° C. with stirring for a further 2 h. After this time, water was added and the phases separated. The aqueous phase was extracted with fresh diethyl ether. The combined organic extracts were dried (MgSO4), filtered and the solvent removed in vacuo. The crude product was purified by column chromatography over silica gel (Rf=0.29, 25% ethyl acetate in hexane) affording the tosylate 2 as a colorless oil which solidified on standing as a white solid (868 mg, 70%). [This procedure was repeated on 2× scale (1.8 g, 73%)]. δH (400 MHz, CDCl3) 1.22-1.27 (3H, m, CH3), 2.46 (3H, s, ArCH3), 4.16-4.22 (2H, m, CH2CH3), 4.58-4.59 (2H, m, OCH2), 7.36 (2H, d, J=8.2 Hz, ArH), 7.84 (2H, d, J=8.2 Hz, ArH); δc (100.6 MHz, CDCl3) 14.2, 21.9, 62.1, 64.9, 128.3, 130.1, 132.9, 145.5, 166.2; MS (ES+) 276.0 (100%, [M+H2O]+) (ion not detected in ES−).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
915 mg
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH2:2][OH:3].[S:8](Cl)([C:11]1[CH:17]=[CH:16][C:14]([CH3:15])=[CH:13][CH:12]=1)(=[O:10])=[O:9].C(N(CC)CC)C.O>C(OCC)C>[S:8]([O:3][CH2:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])([C:11]1[CH:17]=[CH:16][C:14]([CH3:15])=[CH:13][CH:12]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(CO)(=O)OCC
Name
Quantity
915 mg
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
1.34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring for a further 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with fresh diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography over silica gel (Rf=0.29, 25% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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